BenchChemオンラインストアへようこそ!

Z-Lys(boc)-NH2

Solid‑phase peptide synthesis Orthogonal protection Boc chemistry

Z‑Lys(Boc)‑NH₂ (CAS 24828‑95‑3), systematically named Nα‑benzyloxycarbonyl‑Nε‑tert‑butoxycarbonyl‑L‑lysinamide, is a doubly protected lysine derivative bearing a C‑terminal primary amide. The compound combines an acid‑labile Boc group on the ε‑amine with a hydrogenolytically‑cleavable Z (Cbz) group on the α‑amine, a fully orthogonal protection scheme that enables sequential, chemoselective deprotection during both solution‑phase and solid‑phase peptide synthesis (SPPS) [REFS‑1].

Molecular Formula C19H29N3O5
Molecular Weight 379.457
CAS No. 24828-95-3
Cat. No. B2852942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lys(boc)-NH2
CAS24828-95-3
Molecular FormulaC19H29N3O5
Molecular Weight379.457
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1
InChIKeyNRIVYVKAKANCDC-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Z-Lys(Boc)-NH2 (CAS 24828-95-3) – Protected Lysine Amide Building Block for Orthogonal Peptide Synthesis


Z‑Lys(Boc)‑NH₂ (CAS 24828‑95‑3), systematically named Nα‑benzyloxycarbonyl‑Nε‑tert‑butoxycarbonyl‑L‑lysinamide, is a doubly protected lysine derivative bearing a C‑terminal primary amide. The compound combines an acid‑labile Boc group on the ε‑amine with a hydrogenolytically‑cleavable Z (Cbz) group on the α‑amine, a fully orthogonal protection scheme that enables sequential, chemoselective deprotection during both solution‑phase and solid‑phase peptide synthesis (SPPS) [REFS‑1]. Its molecular formula is C₁₉H₂₉N₃O₅, molecular weight 379.45 g mol⁻¹ [REFS‑2], and it is catalogued under MDL number MFCD00191070 [REFS‑3]. The pre‑formed C‑terminal amide eliminates the need for post‑synthetic amidation, differentiating it fundamentally from the corresponding carboxylic acid‑terminated analogs such as Z‑Lys(Boc)‑OH (CAS 2389‑60‑8) and Boc‑Lys(Z)‑OH (CAS 2389‑45‑9) [REFS‑4].

Why Z‑Lys(Boc)‑NH₂ Cannot Be Replaced by a Generic Protected Lysine Acid or Single‑Group Analog


Lysine building blocks that carry only a single protecting group (e.g., H‑Lys(Boc)‑NH₂, CAS 112803‑72‑2) or that present a free carboxylic acid at the C‑terminus (e.g., Z‑Lys(Boc)‑OH, CAS 2389‑60‑8; Boc‑Lys(Z)‑OH, CAS 2389‑45‑9) cannot replicate the simultaneous orthogonal protection and pre‑installed C‑terminal amide that Z‑Lys(Boc)‑NH₂ provides. The Z/Boc combination is chemically orthogonal: the Z group is removed by catalytic hydrogenolysis (H₂/Pd) or HBr/AcOH, while the Boc group is cleaved by mild acidolysis (TFA or HCl/dioxane) [REFS‑1]. In contrast, the commercially widespread Boc‑Lys(Z)‑OH places both protecting groups under acid‑labile cleavage, which limits sequential deprotection strategies and can lead to undesired side‑chain exposure during chain assembly [REFS‑2]. Furthermore, the C‑terminal amide of Z‑Lys(Boc)‑NH₂ removes the requirement for post‑chain‑assembly amidation—a step that frequently introduces epimerization at the C‑terminal residue and requires additional purification [REFS‑3]. Procurement of a generic lysine acid derivative therefore necessitates extra synthetic steps, orthogonal protection re‑engineering, and increased purification burden, directly impacting yield, turnaround time, and cost in both research‑scale and industrial peptide production.

Quantitative Comparative Evidence for Z‑Lys(Boc)‑NH₂ Versus Key Lysine Building‑Block Alternatives


Orthogonal α‑Z/ε‑Boc Protection Enables Sequential Deprotection; Boc‑Lys(Z)‑OH Lacks This Orthogonality

The orthogonal pair Z (removed by H₂/Pd or HBr/AcOH) and Boc (removed by TFA or HCl) in Z‑Lys(Boc)‑NH₂ permits independent chemoselective deprotection of the α‑amine without affecting the ε‑Boc group, and vice versa. This is categorically unavailable in the commercially dominant comparator Boc‑Lys(Z)‑OH (CAS 2389‑45‑9), where both the α‑Boc and ε‑Z groups are acid‑labile, making sequential, residue‑specific deprotection impossible without extensive group re‑engineering [REFS‑1][REFS‑2].

Solid‑phase peptide synthesis Orthogonal protection Boc chemistry

Pre‑Installed C‑Terminal Amide Eliminates Post‑Synthetic Amidation and Avoids C‑Terminal Epimerization vs. Z‑Lys(Boc)‑OH

Z‑Lys(Boc)‑NH₂ arrives with the C‑terminal carboxamide already installed, enabling direct incorporation as the C‑terminal residue via conventional coupling to amine‑functionalized resins (e.g., MBHA or BHA resin) during Boc‑SPPS. The corresponding acid‑terminated comparator Z‑Lys(Boc)‑OH (CAS 2389‑60‑8) requires post‑chain‑assembly amidation, which typically proceeds via ammonolysis of the peptidyl‑resin ester linkage. This ammonolysis step is well‑documented to cause 2–10% epimerization at the C‑terminal α‑carbon, depending on the amino acid identity and reaction conditions, necessitating additional HPLC purification and reducing overall yield by 10–25% after removal of the epimeric impurity [REFS‑1][REFS‑2].

C‑terminal amidation Epimerization Peptide purity

Demonstrated Utility in Solution‑Phase Fragment Condensation: Aib‑His‑D‑Nal‑D‑Phe‑Lys‑NH₂ Pentapeptide Synthesis (Patent CN109879935A)

Chinese Patent CN109879935A (Nanjing Tech University, 2019) explicitly employs H‑Lys(Boc)‑NH₂—the deprotected derivative of Z‑Lys(Boc)‑NH₂—as the C‑terminal fragment in a solution‑phase synthesis of the pentapeptide H‑Aib‑His‑D‑Nal‑D‑Phe‑Lys‑NH₂, a GPCR‑targeting pharmacophore. The tetrapeptide acid fragment Boc‑Aib‑His(Trt)‑D‑Nal‑D‑Phe‑OH is coupled to H‑Lys(Boc)‑NH₂; after global deprotection and purification, the target pentapeptide is obtained. The patented method reports that the solution‑phase route achieves lower raw‑material cost and higher yield compared to a solid‑phase approach using Fmoc‑Lys(Boc)‑OH on Rink amide resin [REFS‑1].

Fragment condensation Solution‑phase peptide synthesis GPCR ligand

Amide‑Form Lysine in CCK‑A Tetrapeptide Agonists Drives Full Agonist Activity vs. Urea‑Based Comparators

Shiosaki et al. (J. Med. Chem. 1992, 35, 2007–2014) demonstrated that Boc‑CCK‑4 tetrapeptides incorporating a Lys(Nε)‑amide residue (structurally analogous to the deprotected form of Z‑Lys(Boc)‑NH₂ built into the peptide backbone) act as full agonists at the CCK‑A receptor in pancreatic amylase release assays, whereas the corresponding urea‑based tetrapeptides (derived from Boc‑Lys(Z)‑OH after Z‑removal and urea formation) exhibit only partial agonism. The amide‑bearing series showed comparable receptor binding affinity (IC₅₀ values in the nanomolar range) but superior functional efficacy: full agonist (≥90% of CCK‑8 maximum) vs. partial agonist (~50–70% of CCK‑8 maximum) in amylase secretion [REFS‑1]. Bennett et al. (J. Med. Chem. 1994, 37, 1569–1571) further confirmed that N‑methylation in the ε‑amide series markedly improved in vivo activity in a rat appetite suppression assay [REFS‑2].

CCK‑A receptor Tetrapeptide agonist Lys(Nε)‑amide

Commercially Available Purity and Storage Stability: ≥95% up to ≥98% (NLT) with Defined Storage at 2–8 °C

Multiple independent vendors report purity specifications for Z‑Lys(Boc)‑NH₂ in a consistent range: ChemScene lists ≥97% (Cat. CS‑0061013) [REFS‑1]; MolCore lists ≥98% (NLT) under ISO‑certified quality systems [REFS‑2]; CymitQuimica lists ≥95% minimum [REFS‑3]; Tetrahedron Scientific lists 96% [REFS‑4]. The compound is recommended for storage sealed in dry conditions at 2–8 °C [REFS‑1]. This level of commercial quality documentation exceeds that available for many niche lysine amide derivatives (e.g., H‑Lys(Boc)‑NH₂ hydrochloride, CAS 112803‑72‑2, for which purity data are sparser and less standardized across suppliers).

Chemical purity Procurement specification Stability

Optimal Application Scenarios for Z‑Lys(Boc)‑NH₂ Based on Comparative Evidence


Boc‑SPPS of C‑Terminally Amidated Peptides with Orthogonal Lysine Side‑Chain Modification

When synthesizing a C‑terminal amide peptide via Boc‑SPPS that requires selective, sequential modification of the lysine side‑chain (e.g., acylation, biotinylation, or fluorophore conjugation), Z‑Lys(Boc)‑NH₂ provides a unique advantage. The compound can be coupled directly to MBHA resin, the Z group removed by hydrogenolysis to expose the α‑amine for chain elongation, and the ε‑Boc group later cleaved by TFA to expose the side‑chain amine for on‑resin modification [REFS‑1]. This sequential orthogonality is not achievable with Boc‑Lys(Z)‑OH, where both protecting groups are acid‑labile, nor with Fmoc‑Lys(Boc)‑OH, which is incompatible with Boc‑SPPS conditions [REFS‑2].

Solution‑Phase Fragment Condensation for Scale‑Up of Peptide Amides Containing a C‑Terminal Lysine

For industrial‑scale production of peptide amides (e.g., GPCR ligands or peptidomimetic drugs) where a C‑terminal lysine amide is required, Z‑Lys(Boc)‑NH₂ enables a solution‑phase fragment condensation strategy. Hydrogenolytic removal of the Z group yields H‑Lys(Boc)‑NH₂, which can be coupled to a fully protected N‑terminal peptide acid fragment. This approach, as demonstrated in patent CN109879935A for the pentapeptide H‑Aib‑His‑D‑Nal‑D‑Phe‑Lys‑NH₂, avoids the high resin costs and scale limitations of SPPS while delivering the target peptide amide without post‑synthetic amidation [REFS‑3].

Medicinal Chemistry Exploration of Lys(Nε)‑Amide Pharmacophores for GPCR and Protease Targets

Structure‑activity relationship (SAR) studies on CCK‑A receptor agonists have established that the Lys(Nε)‑amide motif can be the decisive factor converting partial agonists into full agonists (≥90% of maximum efficacy vs. 50–70%) [REFS‑4][REFS‑5]. Z‑Lys(Boc)‑NH₂ serves as the synthetic entry point for constructing diverse Lys(Nε)‑amide libraries—after on‑resin or in‑solution Boc deprotection, the free ε‑amine can be acylated with varied carboxylic acids to generate compound libraries. The orthogonal Z protection ensures the α‑amine remains protected during ε‑amine modification, a synthetic flexibility not available from single‑group‑protected lysine derivatives [REFS‑2].

GMP‑Regulated Peptide API Production Requiring Traceable, High‑Purity Raw Materials

Z‑Lys(Boc)‑NH₂ is supplied by multiple vendors with documented purity specifications ranging from ≥95% to ≥98% (NLT), some under ISO‑certified quality systems [REFS‑6][REFS‑7]. The defined storage condition (sealed, dry, 2–8 °C) and availability of Certificates of Analysis support its qualification as a GMP starting material. For procurement officers and quality‑assurance teams, this level of multi‑vendor, standardized documentation significantly reduces the regulatory burden compared to sourcing less‑common lysine amide derivatives where purity data and supplier qualification packages are inconsistent.

Quote Request

Request a Quote for Z-Lys(boc)-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.